molecular formula C15H17FN2O2 B2404467 N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide CAS No. 1252382-83-4

N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide

Cat. No.: B2404467
CAS No.: 1252382-83-4
M. Wt: 276.311
InChI Key: FCBIMABILCWXDV-UHFFFAOYSA-N
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Description

N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, which include a cyanomethyl group, a cyclopropyl ring, and a fluorophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Fluorophenoxy Intermediate: The synthesis begins with the preparation of the 2-fluorophenoxy intermediate. This can be achieved through the nucleophilic substitution of a fluorine atom on a fluorobenzene derivative with a suitable nucleophile.

    Cyclopropylation: The next step involves the introduction of the cyclopropyl group. This can be accomplished through a cyclopropanation reaction using a suitable cyclopropylating agent.

    Amidation: The final step is the formation of the amide bond. This can be achieved by reacting the intermediate with a cyanomethylating agent under appropriate conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses. The exact pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-cyanopropyl)-4-(2-fluorophenoxy)butanamide
  • N-cyclohexyl-2-(2-fluorophenoxy)butanamide
  • N-[4-(2-fluorophenoxy)pyridin-2-yl]cyclopropanecarboxamide

Uniqueness

N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(cyanomethyl)-N-cyclopropyl-4-(2-fluorophenoxy)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17FN2O2/c16-13-4-1-2-5-14(13)20-11-3-6-15(19)18(10-9-17)12-7-8-12/h1-2,4-5,12H,3,6-8,10-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBIMABILCWXDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC#N)C(=O)CCCOC2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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